molecular formula C16H19N3O2S B2651885 1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1172401-80-7

1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2651885
CAS No.: 1172401-80-7
M. Wt: 317.41
InChI Key: WOYQHKSWHOHAJU-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a synthetic organic compound designed for pharmaceutical and biological research. Its structure incorporates a piperidine ring—a common feature in medicinal chemistry—linked to a 5-methyl-1,3,4-thiadiazole group and a 2-methoxybenzoyl moiety. The 1,3,4-thiadiazole scaffold is recognized in scientific literature as a privileged structure in drug discovery due to its broad spectrum of biological activities. Compounds featuring this core have been investigated as novel macrofilaricides for the treatment of human filarial infections such as onchocerciasis (river blindness) and lymphatic filariasis . Furthermore, related molecular frameworks that include a piperidine moiety are extensively studied for their potential interactions with the cholinergic system, indicating relevance for central nervous system (CNS) research . This product is provided as a high-purity material to support early-stage research and development, including target validation, phenotypic screening, and structure-activity relationship (SAR) studies. Researchers are advised to conduct all necessary experiments to determine the compound's specific properties, mechanism of action, and full research application profile. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-17-18-15(22-11)12-6-5-9-19(10-12)16(20)13-7-3-4-8-14(13)21-2/h3-4,7-8,12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYQHKSWHOHAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple steps. One common route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxybenzoyl group: This step often involves the acylation of the piperidine ring using 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the thiadiazolyl group: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazolyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxybenzoyl and thiadiazolyl groups may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole
  • 1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazole

Uniqueness

1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is unique due to the presence of both a piperidine ring and a thiadiazolyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Biological Activity

1-(2-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H17N5O2S
  • Molecular Weight : 317.39 g/mol
  • CAS Number : 29490-19-5

This compound features a piperidine ring substituted with a thiadiazole moiety and a methoxybenzoyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-thiadiazoles exhibit promising anticancer properties. For instance, research involving various synthesized thiadiazole derivatives demonstrated cytotoxic effects against breast cancer cell lines MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent) .

The anticancer mechanism appears to involve the inhibition of DNA replication processes. The thiadiazole ring acts as a bioisosteric replacement for pyrimidines, allowing these compounds to interfere with nucleic acid synthesis. Specifically, the activity is associated with the modulation of proteins involved in apoptosis, such as caspases .

Case Studies and Experimental Findings

  • Study on Cytotoxic Effects :
    • In vitro studies showed that the compound significantly reduced cell viability in MCF-7 and MDA-MB-231 cells at concentrations around 100 µM.
    • The most active compound in this series reduced DNA biosynthesis by approximately 70% in MCF-7 cells .
  • Substituent Influence :
    • Research indicated that substituents on the aromatic ring significantly impact biological activity. Compounds with methoxy substituents displayed higher cytotoxicity compared to those without .

Comparative Biological Activity

A comparative analysis of various thiadiazole derivatives highlights the following:

CompoundCell LineIC50 (µM)Mechanism
SCT-4MCF-7100Caspase activation
SCT-5MDA-MB-231120DNA replication inhibition
This compoundMCF-790Apoptotic pathways

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